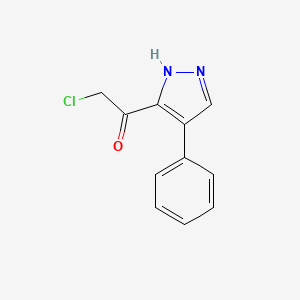
2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 4-phenyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-phenyl-1H-pyrazol-3-yl)ethanone: Lacks the chlorine atom, which may affect its reactivity and applications.
2-chloro-1-(4-methyl-1H-pyrazol-3-yl)ethanone:
Uniqueness
2-chloro-1-(4-phenyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of both a chlorine atom and a phenyl group, which confer specific reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
24301-64-2 |
|---|---|
Molekularformel |
C11H9ClN2O |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-chloro-1-(4-phenyl-1H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C11H9ClN2O/c12-6-10(15)11-9(7-13-14-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) |
InChI-Schlüssel |
ZHMWVQWXPABQOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


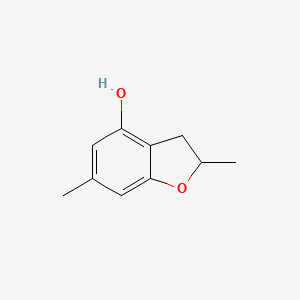
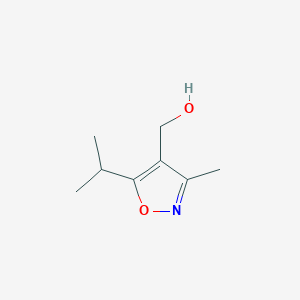
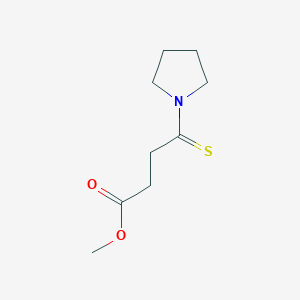
![2,2,6,6-Tetramethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B15207649.png)
![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15207652.png)

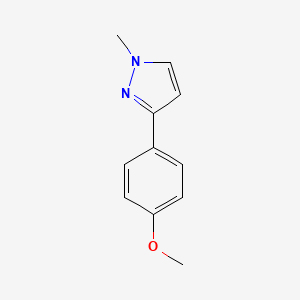
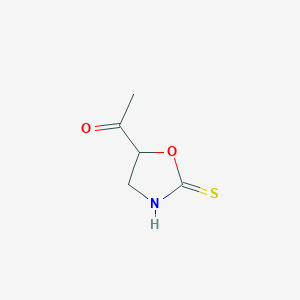
![methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15207684.png)


![3-(Methylthio)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207718.png)


